Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a thiophene ring substituted with a carboxylate ester group and an amino group linked to a dimethylpyrimidine moiety, making it a molecule of interest for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone (such as acetone) with elemental sulfur and a nitrile (such as malononitrile) in the presence of a base like sodium ethoxide.
Introduction of the Carboxylate Group: The thiophene ring is then functionalized with a carboxylate group through esterification. This can be achieved by reacting the thiophene with methyl chloroformate in the presence of a base like triethylamine.
Attachment of the Dimethylpyrimidine Moiety: The final step involves the nucleophilic substitution reaction where the amino group of 4,6-dimethylpyrimidine is introduced to the thiophene ring. This can be done by reacting the esterified thiophene with 4,6-dimethyl-2-aminopyrimidine under reflux conditions in a suitable solvent like ethanol.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the carboxylate group or to modify the pyrimidine ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, under controlled temperatures and often in the presence of a catalyst.
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: De-esterified thiophene, modified pyrimidine derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological activities, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. It may also interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminothiophene-2-carboxylate: Lacks the dimethylpyrimidine moiety, making it less complex and potentially less bioactive.
4,6-Dimethyl-2-aminopyrimidine: Does not contain the thiophene ring, limiting its applications in materials science.
Thiophene-2-carboxylate derivatives: Various derivatives exist with different substituents, each with unique properties and applications.
Uniqueness
Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate is unique due to its combination of a thiophene ring with a dimethylpyrimidine moiety, providing a versatile scaffold for chemical modifications and enhancing its potential for diverse applications in research and industry.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-7-6-8(2)14-12(13-7)15-9-4-5-18-10(9)11(16)17-3/h4-6H,1-3H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYAKVUVZMRLQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=C(SC=C2)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375553 |
Source
|
Record name | methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388565-75-1 |
Source
|
Record name | methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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